Decalene
Description
Properties
CAS No. |
51831-03-9 |
|---|---|
Molecular Formula |
C18H16 |
Molecular Weight |
232.3 g/mol |
IUPAC Name |
bicyclo[8.8.0]octadeca-1,3,5,7,9,11,13,15,17-nonaene |
InChI |
InChI=1S/C18H16/c1-2-6-10-14-18-16-12-8-4-3-7-11-15-17(18)13-9-5-1/h1-16H |
InChI Key |
CUPPIVDILVTSCO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=CC=C2C=CC=CC=CC=CC2=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Norrish-Yang Photocyclization
trans-Decalin spirocarbocycles are synthesized via Norrish-Yang photocyclization of 2,3-butanedione derivatives under daylight. This method achieves >95% dr by exploiting intramolecular hydrogen bonding and substrate conformation:
$$
\text{2,3-Butanedione} \xrightarrow{h\nu} \text{trans-Decalin spirocarbocycle} \quad
$$
Birch Reduction and IEDDA Reaction
Asymmetric cis-decalins are prepared via Birch reduction of 1,4-cyclohexadienes followed by an inverse-electron-demand Diels-Alder (IEDDA) reaction. Using a chiral phosphoric acid catalyst, this method achieves enantiomeric excess (ee) >90%:
$$
\text{1,4-Cyclohexadiene} \xrightarrow{\text{Birch Reduction}} \text{1,3-Cyclohexadiene} \xrightarrow{\text{IEDDA}} \text{cis-Decalin} \quad
$$
Chlorination and Derivatization of Decalin
Decalin derivatives are synthesized via electrophilic chlorination . Using moist chlorine and iodine catalysis, trans-decalin undergoes chlorination at 0°C to yield 2-chlorodecalin (80% yield), which is further functionalized via Grignard reactions:
$$
\text{trans-Decalin} \xrightarrow{\text{Cl}2, \text{I}2} \text{2-Chlorodecalin} \xrightarrow{\text{EtMgBr}} \text{2-Ethyldecalin} \quad
$$
Applications in Natural Product Synthesis
Diels-Alder Cycloadditions
The decalin core of streptosetin A is constructed via Diels-Alder reactions between Rawal’s diene and enone dienophiles, followed by Sakurai allylation and ring-closing metathesis (RCM). This sequence achieves the trans-decalin system in 67–95% yield:
$$
\text{Rawal’s Diene} + \text{Dienophile} \xrightarrow{\text{Diels-Alder}} \text{Cycloadduct} \xrightarrow{\text{RCM}} \text{trans-Decalin} \quad
$$
Cationic Cyclization
Triptolide , a bioactive diterpenoid, is synthesized via 6-endo-trig cyclization of 2-alkenyl-1,3-dithiolane using silicon electrophiles. Steric effects direct trans-decalin formation with >90% dr.
Comparative Analysis of Decalin/Decene Preparation Methods
| Method | Substrate | Catalyst/Reagent | Conditions | Yield (%) | Selectivity (dr/ee) |
|---|---|---|---|---|---|
| Rhodium Hydrogenation | Tetralin | Rh/C | 0.5–10 atm, 25°C | 95 | cis: 9:1 |
| Chromium Oligomerization | Ethylene | Cr-bisimine | 5.0 MPa, 160°C | 80 | Decene: >80% |
| Norrish-Yang | 2,3-Butanedione | Daylight | CHCl₃, 30°C | 85 | trans: >95% dr |
| Birch/IEDDA | 1,4-Cyclohexadiene | Chiral PA | THF, –78°C | 75 | cis: 90% ee |
Chemical Reactions Analysis
Hydrogenation
Decalin is synthesized via hydrogenation of naphthalene using catalysts like nickel or copper. This reaction converts the aromatic naphthalene into its fully saturated analog.
| Reaction | ΔrH° (kJ/mol) | Phase | Method | Reference |
|---|---|---|---|---|
| C₁₀H₁₈(g) → C₁₀H₁₈(l) | -11.3 | Liquid | GC | Nuzzi, 1984 |
| C₁₀H₁₈(g) → C₁₀H₁₈(g) | -13.3 | Gas | GC | Nuzzi, 1984 |
This process highlights decalin’s role as a hydrogen storage material due to its reversible interconversion with naphthalene .
Ozonolysis
Ozonolysis of decalin breaks the cyclic structure, forming alcohols, aldehydes, and carboxylic acids. Key findings include:
-
Reaction Progress : Initial products (15 min) show weak OH and C=O bands in IR spectra, evolving to stronger oxygenated groups over time .
-
Stability : Oxidation products remain stable after 4 days, indicating minimal decomposition .
Baddeley Reaction
Decalin reacts with AlCl₃ and acetyl chloride to form a tricyclic enol ether. Key observations:
| Isomer | Yield of Enol Ether | Recovered Decalin | Byproducts |
|---|---|---|---|
| cis-Decalin | 27% | 31% (trans isomer) | Chloroketone (10%) |
| trans-Decalin | 0.9% | 99.1% (trans) | Chloroketone (3.6%) |
This reaction highlights cis-decalin’s higher reactivity due to hydride abstraction via AlCl₃, followed by isomerization to the thermodynamically stable trans-decalin .
Hydrogen Abstraction by OH Radicals
Kinetic studies reveal:
-
Dominant H-abstraction occurs at the tertiary C-α position.
-
Rate Constants :
Autoxidation
Under combustion conditions, decalin undergoes multi-step autoxidation, forming RO₂ radicals with up to 11 oxygen atoms. Key products include:
Scientific Research Applications
Decalene has a wide range of applications in scientific research and industry:
Mechanism of Action
The mechanism of action of decalene involves its ability to dissolve various organic compounds, making it an effective solvent. Its molecular structure allows it to interact with and stabilize different chemical species, facilitating various chemical reactions. In biological systems, this compound’s interaction with molecular targets and pathways is primarily through its role as a solvent in NMR spectroscopy, aiding in the identification and analysis of biomolecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
Decalene derivatives are structurally and functionally distinct from simpler decane-based compounds. Below is a comparative analysis with key analogs:
Linear Alkanes: n-Decane (C₁₀H₂₂)
- Structure : A straight-chain alkane.
- Properties: Nonpolar, low reactivity, boiling point ~174°C .
Bicyclic Alkanes: Decalin (C₁₀H₁₈)
- Structure : Bicyclo[4.4.0]decane, existing as cis- and trans-isomers.
- Properties : Higher boiling point (~195–200°C) than n-decane due to compact structure .
- Contrast : this compound’s incorporation of aromatic rings and heteroatoms (N, O) increases polarity and reactivity, enabling applications in drug design and metal coordination .
Oxygenated Derivatives: 1-Decanol (C₁₀H₂₁OH) and 2-Decanone (C₁₀H₁₈O)
- Properties: 1-Decanol: Boiling point ~230°C, amphiphilic due to hydroxyl group . 2-Decanone: Boiling point ~369.2 K (0.004 bar), ketone functionality enables nucleophilic reactions .
- Contrast : this compound’s fused oxygen atoms (e.g., dioxo groups in Compound 60) enhance electron-deficient character, favoring electrophilic substitutions or ligand-metal interactions .
Nitrogen-Containing Analogs: Decylamine (C₁₀H₂₁NH₂)
- Properties : Primary amine with boiling point ~220°C, basic and nucleophilic .
- Contrast : this compound’s nitrogen atoms are integrated into heterocyclic rings, reducing basicity but enabling chelation in transition metal complexes .
Data Table: Comparative Properties
*Calculated molecular weight based on structure in .
Q & A
Q. How can researchers enhance the reproducibility of this compound-related studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
